N-[3,3-dimethyl-1-(1H-pyrazol-1-yl)butan-2-yl]-1-ethyl-1H-pyrazole-4-carboxamide
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Overview
Description
N-[2,2-Dimethyl-1-(1H-pyrazol-1-ylmethyl)propyl]-1-ethyl-1H-pyrazole-4-carboxamide is a synthetic compound characterized by its unique structure, which includes two pyrazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2-Dimethyl-1-(1H-pyrazol-1-ylmethyl)propyl]-1-ethyl-1H-pyrazole-4-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Alkylation: The pyrazole ring is then alkylated using an appropriate alkyl halide in the presence of a base such as potassium carbonate.
Amidation: The final step involves the amidation of the alkylated pyrazole with an appropriate carboxylic acid derivative, such as an acid chloride, in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2,2-Dimethyl-1-(1H-pyrazol-1-ylmethyl)propyl]-1-ethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N-[2,2-Dimethyl-1-(1H-pyrazol-1-ylmethyl)propyl]-1-ethyl-1H-pyrazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antileishmanial and antimalarial activities.
Biological Research: Used in molecular docking studies to understand its interaction with biological targets.
Industrial Applications: Potential use in the synthesis of other pharmacologically active compounds.
Mechanism of Action
The mechanism of action of N-[2,2-Dimethyl-1-(1H-pyrazol-1-ylmethyl)propyl]-1-ethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme dihydrofolate reductase in Leishmania species, leading to antileishmanial activity . The compound’s structure allows it to fit into the active site of the enzyme, thereby blocking its function.
Comparison with Similar Compounds
Similar Compounds
- N-[2,2-Dimethyl-1-(1H-pyrazol-1-ylmethyl)propyl]-4,5-dimethyl-3-thiophenecarboxamide
- 3-(1H-pyrazol-1-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives
Uniqueness
N-[2,2-Dimethyl-1-(1H-pyrazol-1-ylmethyl)propyl]-1-ethyl-1H-pyrazole-4-carboxamide is unique due to its dual pyrazole rings, which confer specific pharmacological properties. Its ability to inhibit dihydrofolate reductase distinguishes it from other similar compounds, making it a valuable candidate for further research in antileishmanial and antimalarial therapies .
Properties
Molecular Formula |
C15H23N5O |
---|---|
Molecular Weight |
289.38 g/mol |
IUPAC Name |
N-(3,3-dimethyl-1-pyrazol-1-ylbutan-2-yl)-1-ethylpyrazole-4-carboxamide |
InChI |
InChI=1S/C15H23N5O/c1-5-19-10-12(9-17-19)14(21)18-13(15(2,3)4)11-20-8-6-7-16-20/h6-10,13H,5,11H2,1-4H3,(H,18,21) |
InChI Key |
XTNAWRJIYOBDCS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)C(=O)NC(CN2C=CC=N2)C(C)(C)C |
Origin of Product |
United States |
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